Furo[2,3-c]pyridin-7-amine
Overview
Description
Furo[2,3-c]pyridin-7-amine is a heterocyclic compound with the molecular formula C7H6N2O. It is part of the furo[2,3-c]pyridine family, known for its versatile pharmacological properties.
Biochemical Analysis
Biochemical Properties
Furo[2,3-c]pyridin-7-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The nitrogen atom in the pyridine ring can serve as a hydrogen bond acceptor, facilitating additional protein-ligand interactions . This compound has been shown to interact with cytochrome P450 enzymes, leading to metabolic activation and the generation of electrophilic intermediates . These interactions can result in covalent binding to cellular proteins and subsequent enzyme inhibition or activation.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of B-Raf kinase, a key player in the MAPK signaling pathway . This modulation can lead to changes in cell proliferation, differentiation, and apoptosis. Additionally, the compound’s interaction with cytochrome P450 enzymes can affect cellular metabolism by altering the levels of metabolites and metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. The nitrogen atom in the pyridine ring can form hydrogen bonds with target proteins, enhancing the stability and specificity of these interactions . This compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. For example, its interaction with cytochrome P450 enzymes can lead to enzyme inhibition through the formation of covalent bonds with the enzyme’s active site . This inhibition can result in changes in gene expression and downstream cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other reactive species . Over time, this compound may undergo degradation, leading to the formation of degradation products that can have different biological activities. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can exhibit beneficial effects, such as enzyme inhibition and modulation of signaling pathways . At high doses, this compound can cause toxic or adverse effects, including cytotoxicity and disruption of cellular homeostasis . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of reactive intermediates that can further react with cellular nucleophiles . The compound’s metabolism can influence the levels of various metabolites and affect metabolic flux, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different cellular compartments . The transport and distribution of this compound are crucial for its biological activity, as they determine the compound’s accessibility to target biomolecules and its overall efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . This localization is essential for the compound’s role in modulating enzyme activity and metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of furo[2,3-c]pyridin-7-amine typically involves the cyclization of appropriate precursors. One common method includes the Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications . The reaction conditions often involve the use of solvents like ethanol and catalysts such as sodium ethylate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Furo[2,3-c]pyridin-7-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furo[2,3-c]pyridin-7-one, while reduction could produce this compound derivatives .
Scientific Research Applications
Furo[2,3-c]pyridin-7-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: It is utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of furo[2,3-c]pyridin-7-amine involves the disruption of key cellular signaling pathways. Molecular docking studies have shown that this compound can bind to enzymes such as serine/threonine kinase AKT1, estrogen receptor alpha, and human epidermal growth factor receptor 2. This binding disrupts the signaling pathways, leading to the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Furo[2,3-c]pyridin-7-amine can be compared with other similar compounds such as:
Furo[2,3-b]pyridine: Known for its anticancer properties.
Pyrido[2,3-d]pyrimidine: Used as a protein kinase inhibitor.
Quinazoline: Another compound with significant anticancer activity
Uniqueness: this compound stands out due to its specific binding affinities and the ability to disrupt multiple signaling pathways, making it a versatile candidate for anticancer drug development .
Properties
IUPAC Name |
furo[2,3-c]pyridin-7-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c8-7-6-5(1-3-9-7)2-4-10-6/h1-4H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUIKVXKJNIGIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C=CO2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70633607 | |
Record name | Furo[2,3-c]pyridin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70633607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1140240-20-5 | |
Record name | Furo[2,3-c]pyridin-7-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1140240-20-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furo[2,3-c]pyridin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70633607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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